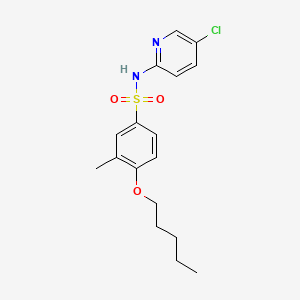![molecular formula C11H23NO3 B13361704 (1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyl group, and two propan-2-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the hydroxyl and propan-2-ol groups. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
Applications De Recherche Scientifique
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which 1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(((1R,2R)-2-Hydroxycyclohexyl)azanediyl)bis(propan-2-ol): Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(butan-2-ol): Similar structure but with butan-2-ol groups instead of propan-2-ol groups.
Uniqueness
1,1’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(propan-2-ol) is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO3/c1-8(13)6-12(7-9(2)14)10-4-3-5-11(10)15/h8-11,13-15H,3-7H2,1-2H3/t8?,9?,10-,11-/m1/s1 |
Clé InChI |
XPAHKPULUCTOIA-JPPWEJMLSA-N |
SMILES isomérique |
CC(CN(CC(C)O)[C@@H]1CCC[C@H]1O)O |
SMILES canonique |
CC(CN(CC(C)O)C1CCCC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)
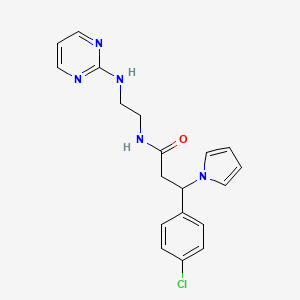
![Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13361641.png)
![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)
![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

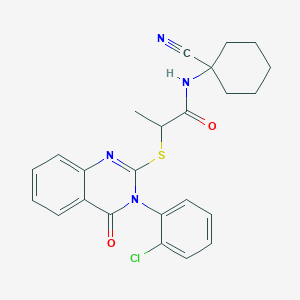
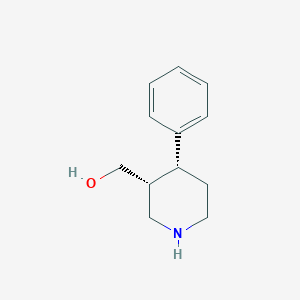
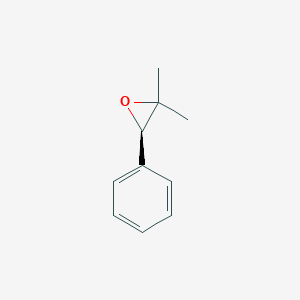
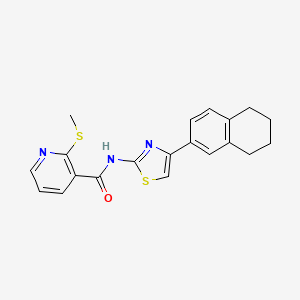
![3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
